2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide
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Overview
Description
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoroethyl group and sulfonamide moiety in this compound makes it of particular interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide typically involves the reaction of 1,1-difluoroethylamine with a thiazole derivative under specific conditions. One common method includes the use of a sulfonyl chloride derivative of thiazole, which reacts with 1,1-difluoroethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to its target by mimicking the steric and electronic properties of natural substrates. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(difluoromethyl)pyridine
Uniqueness
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide is unique due to the presence of both the thiazole ring and the sulfonamide group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C5H6F2N2O2S2 |
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Molecular Weight |
228.2 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C5H6F2N2O2S2/c1-5(6,7)4-9-2-3(12-4)13(8,10)11/h2H,1H3,(H2,8,10,11) |
InChI Key |
NRKUNXKNGJBGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(S1)S(=O)(=O)N)(F)F |
Origin of Product |
United States |
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